diazanium;(2Z)-3-ethyl-2-[(Z)-(3-ethyl-6-sulfonato-1,3-benzothiazol-2-ylidene)hydrazinylidene]-1,3-benzothiazole-6-sulfonate
Overview
Description
6-Benzothiazolinesulfonic acid, 2,2’-azinobis(3-ethyl-, ammonium salt (1:2) is a water-soluble chemical compound widely used as a chromogenic substrate in various biochemical assays. It is particularly known for its application in enzyme-linked immunosorbent assays (ELISA) where it reacts with peroxidase enzymes to produce a green-colored end product that can be measured spectrophotometrically .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzothiazolinesulfonic acid, 2,2’-azinobis(3-ethyl-, ammonium salt (1:2) involves a multi-step process. Initially, benzothiazoline undergoes a nucleophilic substitution reaction with trimethylamine to form a benzothiazoline salt. This intermediate is then reacted with 3-ethylbromobenzene under alkaline conditions to yield the final product[2][2].
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often purified through crystallization and filtration processes to meet industrial standards[2][2].
Chemical Reactions Analysis
Types of Reactions
6-Benzothiazolinesulfonic acid, 2,2’-azinobis(3-ethyl-, ammonium salt (1:2) primarily undergoes oxidation reactions. It is commonly used as a substrate for peroxidase enzymes, where it reacts with hydrogen peroxide to form a green-colored product .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is the most common reagent used in the oxidation reactions involving this compound.
Substitution: The initial synthesis involves nucleophilic substitution reactions with reagents like trimethylamine and 3-ethylbromobenzene[][2].
Major Products
The major product formed from the oxidation reaction is a green-colored compound that can be measured spectrophotometrically at 405 nm .
Scientific Research Applications
6-Benzothiazolinesulfonic acid, 2,2’-azinobis(3-ethyl-, ammonium salt (1:2) has a wide range of applications in scientific research:
Chemistry: Used as a chromogenic substrate in various assays to detect the presence of peroxidase enzymes.
Biology: Employed in ELISA procedures to measure enzyme activity and concentration.
Medicine: Utilized in diagnostic tests to detect specific biomarkers associated with diseases.
Industry: Applied in the food industry to measure the antioxidant capacities of foods.
Mechanism of Action
The compound acts as a substrate for peroxidase enzymes. In the presence of hydrogen peroxide, the peroxidase catalyzes the oxidation of 6-Benzothiazolinesulfonic acid, 2,2’-azinobis(3-ethyl-, ammonium salt (1:2), resulting in the formation of a green-colored product. This reaction can be stopped using sodium dodecyl sulfate (SDS), and the product can be measured spectrophotometrically .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt
- Diammonium 2,2’-azinobis(3-ethylbenzothiazoline-6-sulfonate)
Uniqueness
6-Benzothiazolinesulfonic acid, 2,2’-azinobis(3-ethyl-, ammonium salt (1:2) is unique due to its high solubility in water and its ability to produce a distinct green-colored product upon oxidation. This makes it particularly useful in ELISA procedures and other biochemical assays where colorimetric detection is required .
Properties
IUPAC Name |
diazanium;(2Z)-3-ethyl-2-[(Z)-(3-ethyl-6-sulfonato-1,3-benzothiazol-2-ylidene)hydrazinylidene]-1,3-benzothiazole-6-sulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O6S4.2H3N/c1-3-21-13-7-5-11(31(23,24)25)9-15(13)29-17(21)19-20-18-22(4-2)14-8-6-12(32(26,27)28)10-16(14)30-18;;/h5-10H,3-4H2,1-2H3,(H,23,24,25)(H,26,27,28);2*1H3/b19-17-,20-18-;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDRQQURAXLVGJ-AXMZSLBLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])SC1=NN=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)[O-])CC.[NH4+].[NH4+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1/C(=N/N=C/2\SC3=C(N2CC)C=CC(=C3)S(=O)(=O)[O-])/SC4=C1C=CC(=C4)S(=O)(=O)[O-].[NH4+].[NH4+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O6S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28752-68-3 (Parent) | |
Record name | ABTS diammonium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030931670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
548.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30931-67-0 | |
Record name | ABTS diammonium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030931670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diammonium 2,2'-azinobis[3-ethyl-2,3-dihydrobenzothiazole-6-sulphonate] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.800 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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